2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol
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Overview
Description
2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol is a complex organic compound with a unique structure that includes a nitro group, a trifluoromethyl group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a suitable electrophilic substitution reaction. The hydroxyethylamino group is then introduced via nucleophilic substitution, often using ethanolamine as the nucleophile. The reaction conditions generally involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like ethanolamine are used for introducing the hydroxyethylamino group.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interactions with enzymes and receptors. The hydroxyethylamino group enhances its solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethylamino)-5-nitrobenzonitrile: Similar in structure but with a nitrile group instead of a trifluoromethyl group.
2-(2-Hydroxyethylamino)-5-nitrobenzamide: Contains an amide group instead of a trifluoromethyl group.
Uniqueness
2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
CAS No. |
61287-03-4 |
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Molecular Formula |
C11H14F3N3O4 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-[5-(2-hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C11H14F3N3O4/c12-11(13,14)7-5-10(17(20)21)9(16-2-4-19)6-8(7)15-1-3-18/h5-6,15-16,18-19H,1-4H2 |
InChI Key |
SDCNOAZKQNAVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)NCCO)C(F)(F)F |
Origin of Product |
United States |
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